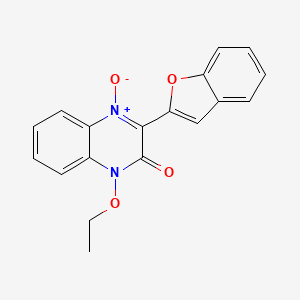
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide, also known as EIQO, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide is not fully understood, but it is believed to involve the inhibition of COX-2 and the induction of apoptosis in cancer cells. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide reduces inflammation in the body. In cancer cells, 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide induces apoptosis by activating caspase-3, a protein that is involved in programmed cell death (Bhattacharya et al., 2012).
Biochemical and Physiological Effects:
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has been found to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of COX-2, which reduces the production of prostaglandins that cause inflammation. 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has also been found to induce apoptosis in cancer cells, which can lead to their death. In addition, 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has been found to have insecticidal activity against pests such as the cotton bollworm and the diamondback moth (Liu et al., 2017).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its potential as an anti-inflammatory and anti-cancer agent. It has been found to be effective in inhibiting COX-2 and inducing apoptosis in cancer cells. Another advantage is its potential as a pesticide, as it has been found to have insecticidal activity against major pests that affect crops.
One limitation of using 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its toxicity. It has been found to be toxic to some cell lines, which may limit its use in certain applications. Another limitation is its synthetic nature, which may limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research on 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its potential as an anti-inflammatory and anti-cancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail.
Another direction is to explore its potential as a pesticide. This could involve studying its effects on other pests and crops, as well as its potential impact on non-target organisms.
Finally, there is potential for research on 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide as a fluorescent probe. This could involve studying its fluorescence properties in more detail and exploring its potential for imaging applications.
Conclusion:
In conclusion, 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. It has been found to have anti-inflammatory and anti-cancer properties, insecticidal activity against major pests, and potential as a fluorescent probe. Further research is needed to explore its potential in these areas and to address its limitations.
Métodos De Síntesis
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide can be synthesized through a multi-step process that involves the reaction of 2-ethoxyaniline with 2-nitrobenzofuran to form 3-(2-nitrobenzofuran-3-yl)-1-ethoxyaniline. The nitro group is then reduced to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting compound is then reacted with 1,2-diaminobenzene to form 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide (Kumar et al., 2017).
Aplicaciones Científicas De Investigación
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has been the subject of scientific research due to its potential applications in various fields. In medicine, 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has also been found to induce apoptosis, or programmed cell death, in cancer cells (Bhattacharya et al., 2012).
In agriculture, 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential as a pesticide. It has been found to have insecticidal activity against the cotton bollworm and the diamondback moth, two major pests that affect crops such as cotton and cabbage (Liu et al., 2017).
In material science, 3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide has been studied for its potential as a fluorescent probe. It has been found to emit blue fluorescence when excited with UV light, making it useful for imaging applications (Xu et al., 2018).
Propiedades
IUPAC Name |
3-(1-benzofuran-2-yl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-2-23-20-14-9-5-4-8-13(14)19(22)17(18(20)21)16-11-12-7-3-6-10-15(12)24-16/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIOSJXUEOMOBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC4=CC=CC=C4O3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-benzofuran-2-yl)-1-ethoxy-2(1H)-quinoxalinone 4-oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)
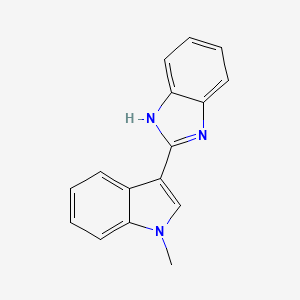
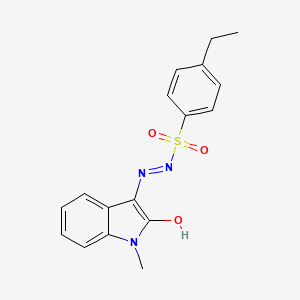
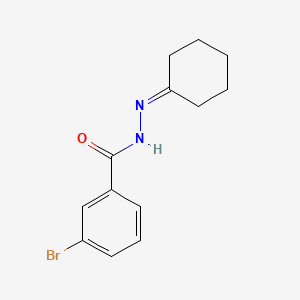
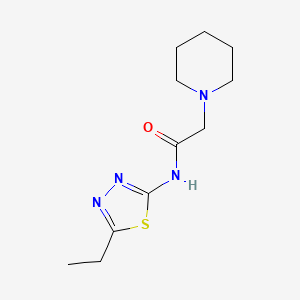
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)

![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)
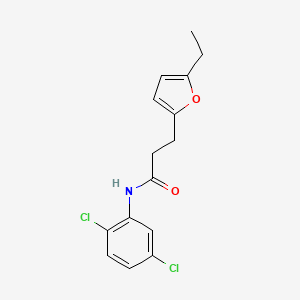
![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)

